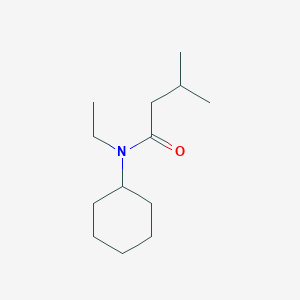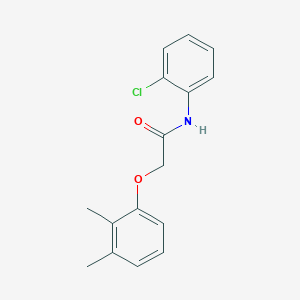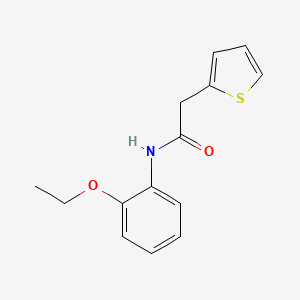
N-cyclohexyl-N-ethyl-3-methylbutanamide
Vue d'ensemble
Description
"N-cyclohexyl-N-ethyl-3-methylbutanamide" is a compound of interest due to its unique structure and potential applications in various fields of chemistry and materials science. While specific research directly naming this compound was not found, insights can be derived from studies on structurally related compounds and their synthesis, properties, and applications.
Synthesis Analysis
Research on related compounds provides insights into possible synthetic routes that might be applicable for "N-cyclohexyl-N-ethyl-3-methylbutanamide." For example, the synthesis of related compounds involves reactions that could mimic the in vivo metabolism of barbiturates and utilize cyclohexene as a precursor in the presence of specific catalysts or reagents (Nichol & Clegg, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques could similarly be applied to analyze the molecular structure of "N-cyclohexyl-N-ethyl-3-methylbutanamide" (Manojkumar et al., 2013).
Chemical Reactions and Properties
Metal-free oxidative 1,2-arylmethylation cascades have been explored for the synthesis of compounds with all-carbon quaternary centers, which could be relevant for developing synthetic pathways for "N-cyclohexyl-N-ethyl-3-methylbutanamide" (Tan et al., 2016).
Physical Properties Analysis
The physical properties of structurally related compounds, such as solubility, melting points, and crystalline structure, have been studied using X-ray crystallography and other analytical methods. These studies offer a foundation for understanding the physical characteristics that "N-cyclohexyl-N-ethyl-3-methylbutanamide" might exhibit (Gumus et al., 2017).
Chemical Properties Analysis
Investigations into the chemical properties of similar compounds, focusing on their reactivity, stability under various conditions, and interactions with other chemicals, provide valuable insights. These properties are crucial for understanding how "N-cyclohexyl-N-ethyl-3-methylbutanamide" might behave in different chemical environments and applications (Zhang et al., 2007).
Applications De Recherche Scientifique
Cyclization and Structural Analysis
In the realm of organic chemistry, the cyclization processes involving compounds similar to N-cyclohexyl-N-ethyl-3-methylbutanamide have been a subject of study. For example, Mekhael, Linden, and Heimgartner (2011) investigated the cyclization of N,N-disubstituted 4-hydroxy-2-methylbutanamide, leading to the formation of cyclopropanecarboxamides. This type of reaction provides a new approach to synthesize these compounds, which are structurally related to N-cyclohexyl-N-ethyl-3-methylbutanamide (Mekhael, Linden, & Heimgartner, 2011).
Synthesis and Antifungal Activity
Compounds structurally similar to N-cyclohexyl-N-ethyl-3-methylbutanamide have been synthesized and analyzed for their potential biological activities. Xue Si (2009) synthesized N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide, demonstrating its crystal structure and evaluating its antifungal properties against several pathogens (Xue Si, 2009).
Crystal Structure and Antimicrobial Activity
The structural characterization of similar compounds, such as N-(dibenzylcarbamothioyl)-3-methylbutanamide, was undertaken by Gumus et al. (2017). Their study involved NMR and FT-IR spectroscopic techniques and X-ray diffraction, providing insights into the intermolecular contacts and antimicrobial activity of these compounds (Gumus et al., 2017).
Copolymerization and Polymer Synthesis
N-cyclohexyl-N-ethyl-3-methylbutanamide and its derivatives find applications in polymer synthesis. Tabei et al. (2003) explored the polymerization of N-propargyl-3-methylbutanamide, achieving stereoregular structures and inducing helical conformation in polymers, which is a key aspect in materials science and polymer chemistry (Tabei, Nomura, Sanda, & Masuda, 2003).
Extraction and Separation Techniques
In chemical engineering and separation sciences, N-cyclohexyl-N-ethyl-3-methylbutanamide analogs are used. Ribeiro, Santos, and Paiva (2013) discussed the use of N,N-disubstituted monoamides, including N-cyclohexyl derivatives, in iron(III) extraction from hydrochloric acid solutions. This research highlights the importance of these compounds in liquid-liquid extraction processes (Ribeiro, Santos, & Paiva, 2013).
Propriétés
IUPAC Name |
N-cyclohexyl-N-ethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-4-14(13(15)10-11(2)3)12-8-6-5-7-9-12/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMJQRARUZIKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6583483 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)
![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)
![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)
![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)


![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)